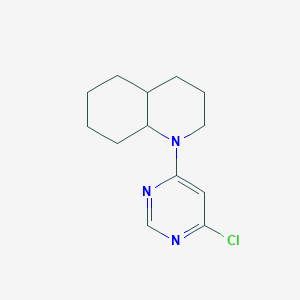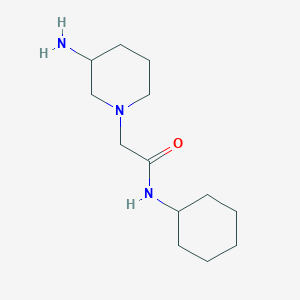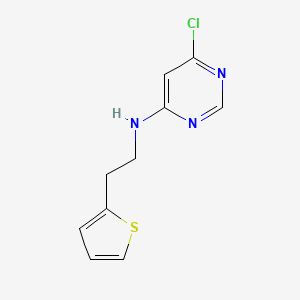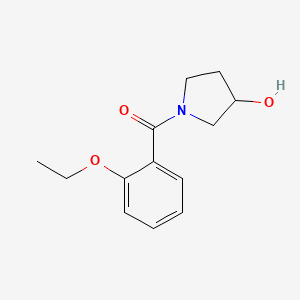
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol
説明
Pyrrolidin-3-ol is a type of nitrogen-containing heterocycle that is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of a compound like “1-(2-Ethoxybenzoyl)pyrrolidin-3-ol” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrolidin-3-ol can undergo various chemical reactions. For example, it can be oxidized in 2,2,2-trifluoroethanol (TFE) to give an N,O-acetal, which can then undergo ring opening by a Grignard reagent to introduce a substituent at the α-position .科学的研究の応用
Medicinal Chemistry
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol: serves as a versatile scaffold in medicinal chemistry due to its pyrrolidine ring. This structure is pivotal in the development of new compounds with potential therapeutic effects. The pyrrolidine ring’s non-planarity and stereogenicity allow for the exploration of pharmacophore space and the creation of molecules with unique three-dimensional shapes, which can interact with biological targets in specific ways .
Biotechnology
In biotechnology, this compound’s derivatives are used in the design of biomolecules and the development of novel bioactive compounds. Its structural features facilitate the synthesis of molecules that can bind to enzymes and receptors, influencing biological pathways .
Materials Science
The compound finds applications in materials science, particularly in the development of organic materials with unique properties. Its ability to form stable structures can be exploited to create new materials with potential use in electronics and nanotechnology .
Environmental Science
In environmental science, 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol and its derivatives could be used to synthesize compounds that help in the degradation of pollutants or the creation of environmentally friendly materials .
Analytical Chemistry
This compound is valuable in analytical chemistry for the synthesis of reagents and the development of assays that can detect or quantify biological substances. It can be used to create sensitive and selective sensors for various analytes .
Pharmacology
Pharmacologically, it can be used to synthesize a wide range of bioactive molecules with diverse therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities. The pyrrolidine core is often present in drugs and can significantly affect their pharmacokinetic and pharmacodynamic profiles .
Organic Synthesis
In organic synthesis, 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol is a valuable intermediate. It can be used in various synthetic routes, including the synthesis of complex natural products and the development of new synthetic methodologies .
Agriculture
Lastly, in agriculture, compounds derived from this molecule could be explored for their potential use as growth promoters or pesticides. The structural flexibility of the pyrrolidine ring allows for the creation of compounds that can interact with plant biology in beneficial ways .
Safety and Hazards
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-ethoxybenzoyl)pyrrolidin-3-ol, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, they can bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, oxidative stress, and cell proliferation, among others .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior . For instance, the presence of the pyrrolidine ring and the ethoxybenzoyl group could potentially influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others .
Action Environment
The action of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
特性
IUPAC Name |
(2-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(16)14-8-7-10(15)9-14/h3-6,10,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQMBAYHKRTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)
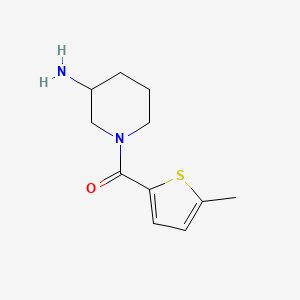

![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)
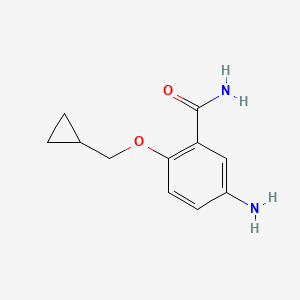

amine](/img/structure/B1465753.png)
